2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core fused with an 8-azabicyclo[3.2.1]octane scaffold. Key structural elements include:
- Pyridazinone ring: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating bioactivity in medicinal chemistry.
- Methylsulfonyl group: A polar substituent at the 3-position of the azabicyclo ring, likely influencing solubility and intermolecular interactions.
The combination of these moieties suggests applications in targeting enzymes or receptors where both aromatic and rigid bicyclic systems are critical .
Properties
IUPAC Name |
2-methyl-6-(3-methylsulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-16-13(18)6-5-12(15-16)14(19)17-9-3-4-10(17)8-11(7-9)22(2,20)21/h5-6,9-11H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVNSJMSPGVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the methyl and methylsulfonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In industrial settings, large-scale production of this compound may involve optimized processes that ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to maximize efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to introduce additional functional groups or to increase its reactivity.
Reduction: : Reductive conditions can modify its structure or reduce certain functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions such as pH, temperature, and solvent choice are tailored to the desired reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one has several research applications:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, including potential activity as a drug candidate.
Industry: : Used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level:
Molecular Targets: : It may target specific enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: : The pathways affected depend on the biological context and can include signal transduction pathways, metabolic pathways, and more.
Comparison with Similar Compounds
Research Findings and SAR Insights
- Role of the Azabicyclo Scaffold : The bridged bicyclic system enhances metabolic stability and enforces a specific conformation, critical for receptor binding (e.g., tropifexor’s FXR agonism) .
- Sulfonyl Groups : Methylsulfonyl substituents improve solubility and hydrogen-bonding capacity, as seen in and compounds .
- Pyridazinone vs. Other Cores: Pyridazinones are associated with vasodilation and phosphodiesterase inhibition, whereas benzothiazoles (tropifexor) or pyrazolopyrimidines () target nuclear receptors or kinases .
Biological Activity
The compound 2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, pharmacological properties, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The azabicyclo[3.2.1]octane core is crucial for its interaction with biological targets.
Molecular Formula : C₁₃H₁₅N₃O₃S
Molecular Weight : 285.34 g/mol
Recent studies suggest that this compound acts primarily as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a significant role in regulating inflammatory responses. By inhibiting NAAA, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at sites of inflammation .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits potent inhibitory activity against NAAA, with an IC₅₀ value in the low nanomolar range (approximately 0.042 μM) . This level of potency indicates a strong potential for therapeutic applications in managing inflammatory diseases.
In Vivo Studies
In vivo studies have corroborated the in vitro findings, showing significant reductions in inflammatory markers in animal models treated with the compound. The pharmacokinetic profile indicates good systemic availability and favorable absorption characteristics, which are critical for therapeutic efficacy .
Case Studies
- Anti-inflammatory Effects : A study investigated the compound's effects on a murine model of arthritis. Results indicated a marked decrease in joint swelling and pain, suggesting its utility in treating chronic inflammatory conditions.
- Analgesic Properties : In another study focusing on pain management, the compound showed significant analgesic effects comparable to established analgesics, providing a potential alternative for pain relief without the side effects associated with traditional NSAIDs.
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other known NAAA inhibitors:
| Compound Name | IC₅₀ (μM) | Mechanism of Action | Therapeutic Applications |
|---|---|---|---|
| 2-methyl-6... | 0.042 | NAAA inhibition | Anti-inflammatory, analgesic |
| ARN19689 | 0.050 | NAAA inhibition | Anti-inflammatory |
| Compound X | 0.100 | Dual FAAH/NAAA inhibition | Pain management |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
